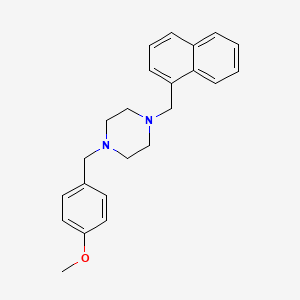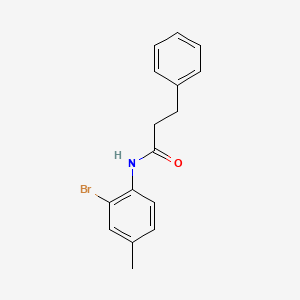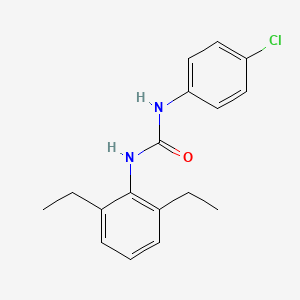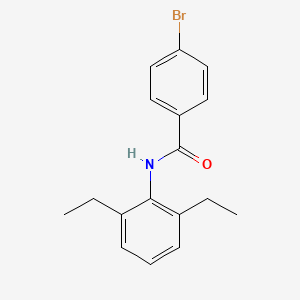
1-(4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxybenzyl group and a naphthylmethyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine typically involves the reaction of 1-(4-methoxybenzyl)piperazine with 1-naphthylmethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The naphthylmethyl group can be reduced to a naphthylmethyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 1-(4-hydroxybenzyl)-4-(1-naphthylmethyl)piperazine.
Reduction: Formation of 1-(4-methoxybenzyl)-4-(1-naphthylmethyl)alcohol.
Substitution: Formation of various alkylated piperazine derivatives.
Scientific Research Applications
1-(4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine can be compared with other piperazine derivatives such as:
1-(4-methoxybenzyl)piperazine: Lacks the naphthylmethyl group, leading to different biological activities.
1-(1-naphthylmethyl)piperazine: Lacks the methoxybenzyl group, resulting in distinct chemical properties.
1-(4-chlorobenzyl)-4-(1-naphthylmethyl)piperazine: The presence of a chloro group instead of a methoxy group alters its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-26-22-11-9-19(10-12-22)17-24-13-15-25(16-14-24)18-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNDXWYKIGRCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[[3-(2H-tetrazol-5-yl)phenyl]methyl]pyrimidin-4-amine](/img/structure/B5654653.png)
![2-anilino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5654657.png)
![3-(3-hydroxy-2-quinoxalinyl)-N-1-oxaspiro[4.5]dec-3-ylpropanamide](/img/structure/B5654660.png)

![(3R*,5R*)-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5654673.png)
![N-(3-methoxyphenyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5654677.png)
![1-[2-(4-chlorophenoxy)ethyl]piperidine](/img/structure/B5654683.png)

![[3-(cyclopropylmethyl)-1-(2-methoxy-3-methylbenzoyl)-3-piperidinyl]methanol](/img/structure/B5654696.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-{[3-(1-piperidinylcarbonyl)-2-pyrazinyl]carbonyl}-3-pyrrolidinamine](/img/structure/B5654701.png)
![[(1-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methyl]methylamine dihydrochloride](/img/structure/B5654706.png)
![ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5654716.png)
![N-acetyl-N-[2-oxo-4-(1-pyrrolidinyl)-2H-chromen-3-yl]acetamide](/img/structure/B5654738.png)
